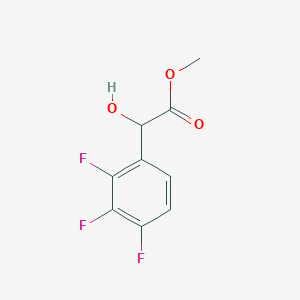

methyl2-hydroxy-2-(2,3,4-trifluorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate is an organic compound with the molecular formula C9H7F3O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate typically involves the esterification of 2-hydroxy-2-(2,3,4-trifluorophenyl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate.

Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)ethanol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: Methyl 2-oxo-2-(2,3,4-trifluorophenyl)acetate.

Reduction: Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate

- Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate

- Methyl 2-hydroxy-2-(2,3,5-trifluorophenyl)acetate

Uniqueness

Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s chemical reactivity, biological activity, and physical properties. Compared to its isomers, it may exhibit different binding affinities, metabolic stability, and overall efficacy in various applications.

Biological Activity

Methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate is a compound of interest due to its unique trifluoromethyl group and its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The chemical structure of methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms. The presence of the hydroxyl group also contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown moderate inhibition against Mycobacterium tuberculosis and other pathogens. The trifluoromethyl group enhances the lipophilicity of the compounds, facilitating membrane penetration and increasing antimicrobial efficacy .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In studies assessing various derivatives, some were found to significantly suppress COX-1 and COX-2 activities, leading to reduced production of inflammatory mediators such as prostaglandins. The IC50 values for these compounds ranged from 19.45 μM to 42.1 μM, indicating promising anti-inflammatory potential .

Enzyme Inhibition

The trifluoromethyl phenyl group has been linked to enhanced inhibition of enzymes such as acetylcholinesterase (AChE). Compounds related to methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate have shown IC50 values in the range of 27.04–106.75 μM against AChE, suggesting that this compound may also possess neuroprotective properties by modulating cholinergic signaling .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the positioning and nature of substituents on the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency by stabilizing the transition state during enzyme interactions or receptor binding .

| Compound | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | COX-1 Inhibition | 19.45 | |

| Compound B | COX-2 Inhibition | 31.4 | |

| Compound C | AChE Inhibition | 27.04 | |

| Compound D | Antimicrobial (Mtb) | MIC ≥ 62.5 |

Case Studies

- Anti-inflammatory Study : A series of pyrimidine derivatives were synthesized that included similar trifluoromethyl substitutions. These compounds showed significant inhibition of COX enzymes in vitro, with some derivatives outperforming traditional anti-inflammatory drugs like indomethacin in suppressing iNOS and COX-2 expression in RAW264.7 cells .

- Antimicrobial Evaluation : A study evaluated a library of hydrazinecarboxamides against Mycobacterium tuberculosis and found that certain derivatives exhibited mild activity with MIC values around 250 µM, highlighting potential for further development in antimicrobial therapies .

Properties

IUPAC Name |

methyl 2-hydroxy-2-(2,3,4-trifluorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEJCAZJVNLTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C(=C(C=C1)F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.